molecular formula C13H15NO5 B12712220 Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone CAS No. 125628-95-7

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone

Cat. No.: B12712220
CAS No.: 125628-95-7
M. Wt: 265.26 g/mol
InChI Key: HMPLXVAOEHZSPN-UHFFFAOYSA-N
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Description

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone is a chemical compound of interest in medicinal chemistry and biochemical research. This benzophenone derivative features a nitro-catechol moiety, a structure known to be critical for potent biological activity in similar compounds. Research Applications and Potential: The primary research value of this compound is hypothesized based on its strong structural similarity to documented inhibitors. A closely related analog, (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone , has been identified as a potent kinetic stabilizer of the protein transthyretin (TTR) . Stabilizing TTR is a key therapeutic strategy for preventing the protein aggregation associated with TTR amyloidosis, a condition that can lead to cardiomyopathy and polyneuropathy . The nitro-catechol pharmacophore is essential for this high-affinity binding, suggesting the cyclohexyl analog may share similar protein-targeting capabilities and serve as a valuable research tool for studying amyloid diseases. Furthermore, the catechol (dihydroxyphenyl) structure is a known privileged scaffold in drug discovery. Another benzophenone derivative, (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone , has been characterized as an inhibitor of the catechol O-methyltransferase (COMT) enzyme . This indicates the potential for this compound class to be applied in neurological research, particularly in studies related to the modulation of catecholamine metabolism. Handling and Compliance: This product is intended for research purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices while handling this material.

Properties

CAS No.

125628-95-7

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

cyclohexyl-(3,4-dihydroxy-5-nitrophenyl)methanone

InChI

InChI=1S/C13H15NO5/c15-11-7-9(6-10(13(11)17)14(18)19)12(16)8-4-2-1-3-5-8/h6-8,15,17H,1-5H2

InChI Key

HMPLXVAOEHZSPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with a substituted phenol in the presence of a catalyst such as aluminium chloride. This reaction typically occurs without a solvent at elevated temperatures . Another method involves the demethylation of cyclohexyl (4-hydroxy-3-methoxy-5-nitrophenyl) ketone using hydrobromic acid in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer processes, affecting enzyme activity and cellular pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Methanone Family

The compound belongs to a broader class of substituted methanones. Key analogs include:

Compound Molecular Formula Substituents Key Properties Applications
Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone C₁₄H₁₇NO₅ Cyclohexyl, 3,4-dihydroxy-5-nitrophenyl m.p. 113–114°C; forms coordination complexes with metals Potential metal ion detection, pharmacology
Tolcapone (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone C₁₄H₁₁NO₅ 4-Methylphenyl, 3,4-dihydroxy-5-nitrophenyl m.p. 159–161°C; COMT inhibitor Parkinson’s disease treatment
2,4-Diacetyl-3-(3'-nitrophenyl)-5-hydroxy-5-methylcyclohexanone C₁₈H₂₀NO₆ Cyclohexanone core with nitro, acetyl, and methyl groups m.p. 202–203°C; enol form confirmed by XRD; selective Fe³⁺ detection Analytical chemistry (iron quantification)
Cyclopentyl(1-Indole-3-yl)methanone C₁₄H₁₅NO Cyclopentyl, indole fragment No NMR peaks at 2- and 3-positions due to steric hindrance Not specified (structural studies)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The nitro group in this compound enhances electrophilicity, facilitating metal coordination (e.g., Fe³⁺ in ). In contrast, Tolcapone’s 4-methylphenyl group increases lipophilicity, improving blood-brain barrier penetration for CNS targeting .
  • Steric Effects: Cyclopentyl/cyclohexyl groups introduce steric bulk, reducing rotational freedom and altering spectroscopic profiles. For example, cyclopentyl(1-indole-3-yl)methanone lacks observable NMR peaks at positions 2 and 3 of the indole ring due to steric hindrance .
  • Hydroxy Groups: The 3,4-dihydroxy motif in both this compound and Tolcapone enables hydrogen bonding and redox activity, critical for enzyme inhibition (e.g., COMT in Tolcapone) .

Toxicity and Stability

  • The cyclohexyl group in this compound may enhance stability compared to cyclopentyl analogs, as seen in reduced ion-mobility dependencies in cyclopentyl/cyclohexyl indole methanones .

Biological Activity

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a phenolic structure with two hydroxyl groups and a nitro group. The presence of these functional groups contributes to its reactivity and biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives of 3,4-dihydroxy-5-nitrophenyl have demonstrated significant activity against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli for related compounds .
  • Mechanism of Action : The antibacterial activity is often attributed to the generation of reactive species that can damage bacterial DNA, leading to cell death .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Studies:

  • In vitro Studies : A study screened various derivatives against multiple cancer cell lines (e.g., HEPG2, MCF7) and found some compounds with IC50 values lower than standard anticancer drugs like staurosporine .
  • Apoptosis Induction : Certain derivatives were noted for their ability to induce apoptosis in cancer cells, indicating a potential mechanism for their anticancer effects .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusMIC 20-40 µM
AntibacterialEscherichia coliMIC 40-70 µM
AnticancerHEPG2, MCF7IC50 < 1.18 µM
Apoptosis InductionVarious cancer cellsInduces apoptosis

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